
3-bromo-N-(2-hydroxyethyl)benzamide
説明
Synthesis Analysis
The synthesis of benzamide derivatives is often achieved through the reaction of corresponding carboxylic acids or their derivatives with amines. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized using a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high product yields and simple workup procedures . Similarly, 2-bromo-N-(2,4-difluorobenzyl)benzamide was synthesized from 2-bromobenzoic acid and (2,4-difluorophenyl)methanamine with a high yield of 92% . These methods could potentially be adapted for the synthesis of "3-bromo-N-(2-hydroxyethyl)benzamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the crystal structure of benzamide derivatives. For example, 2-bromo-N-(2,4-difluorobenzyl)benzamide crystallized in the monoclinic system and its molecular structure was established by single-crystal X-ray diffraction . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the molecular geometry and electronic properties of these compounds, as seen in the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These methods could be applied to analyze the molecular structure of "3-bromo-N-(2-hydroxyethyl)benzamide".
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be explored through various chemical reactions. For instance, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . The chemical reactivity of a molecule can also be estimated by investigating the molecular electrostatic potential (MEP) surface map, as done for the 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These analyses can provide insights into the types of reactions "3-bromo-N-(2-hydroxyethyl)benzamide" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. The crystal packing, hydrogen bonding, and intermolecular interactions play a significant role in determining these properties. For example, the crystal packing of antipyrine derivatives was mainly stabilized by hydrogen bonds and electrostatic energy contributions . Theoretical studies, including DFT calculations, can provide information on the thermodynamic properties and stability of these compounds . Such analyses are essential for understanding the behavior of "3-bromo-N-(2-hydroxyethyl)benzamide" in different environments.
科学的研究の応用
General Information
“3-bromo-N-(2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 . This compound is available for experimental and research use .
Application in Antioxidant and Antibacterial Activities
Specific Scientific Field
This compound could potentially be used in the field of Pharmaceutical Chemistry .
Summary of the Application
Benzamides, a significant class of amide compounds, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have shown properties like anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Results or Outcomes
The in vitro antioxidant activity of the synthesized compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . All the compounds were tested for their in vitro growth inhibitory activity against different bacteria .
Safety And Hazards
“3-bromo-N-(2-hydroxyethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
特性
IUPAC Name |
3-bromo-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSPYYXSPOOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395122 | |
| Record name | 3-bromo-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-hydroxyethyl)benzamide | |
CAS RN |
57728-66-2 | |
| Record name | 3-Bromo-N-(2-hydroxyethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57728-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



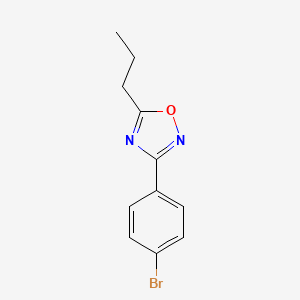
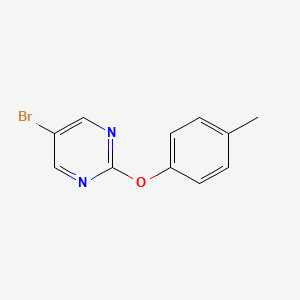
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
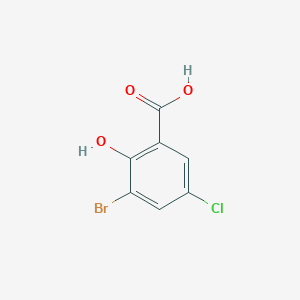
![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)
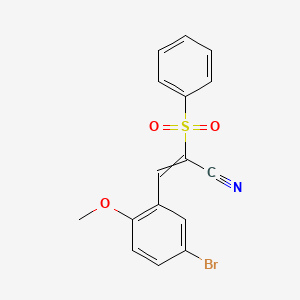
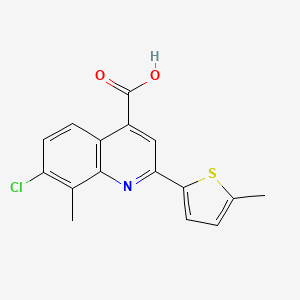

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)


